4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
“4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one” is a complex organic compound that contains a pyridine and a thiazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyridine ring and a thiazole ring. These rings are likely connected by a single bond or a small functional group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and thiazole rings. Pyridine is a basic compound and can participate in various reactions involving its nitrogen atom. Thiazole is a more reactive moiety due to the presence of both sulfur and nitrogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the pyridine and thiazole rings. For example, the compound is likely to be polar due to the electronegative nitrogen and sulfur atoms, and may have a relatively high melting point due to the presence of the aromatic rings .
Scientific Research Applications
Antimicrobial and Antitumor Applications
Research has demonstrated the synthesis of pyridine thiazole derivatives and their complexes with metals like Zinc (Zn), revealing significant antimicrobial and antitumor activities. These complexes have shown to be more effective than the free ligands, indicating potential for the development of new bioactive materials with novel properties. For instance, Zou Xun-Zhong et al. (2020) synthesized two Zinc(II) complexes with pyridine thiazole derivatives, which were characterized and tested for their in vitro antimicrobial and antitumor activities, showing absolute specificity for certain bacteria or cancer cell lines Zou Xun-Zhong et al., 2020.
Chemical Structure and Properties
The compound and its related structures have been subject to quantum chemical analysis to explore their dynamic tautomerism and divalent N(I) character. Bhatia, Malkhede, and Bharatam (2013) investigated N-(Pyridin-2-yl)thiazol-2-amine, revealing competitive isomeric structures and the influence of tautomeric hydrogen within the molecule, providing insights into electron distribution and tautomeric preferences Bhatia, Malkhede, & Bharatam, 2013.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-pyridin-2-yl-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIRGDFIZZGHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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